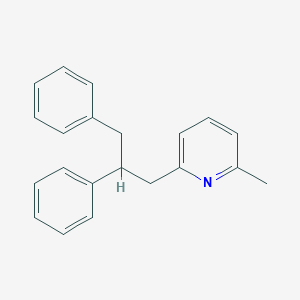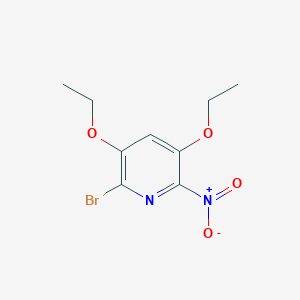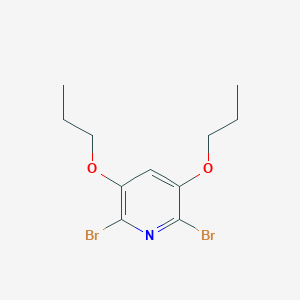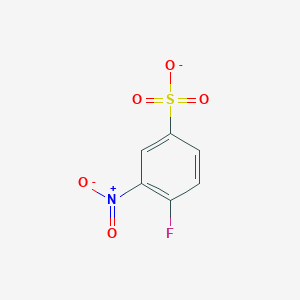
Tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate and is commonly referred to as TDE.
Wirkmechanismus
The mechanism of action of TDE involves its ability to bind to the DAT protein and prevent the uptake of dopamine. This results in an increase in the extracellular concentration of dopamine, which can be measured using a variety of techniques such as microdialysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TDE are primarily related to its ability to modulate the function of the dopamine system. Studies have shown that TDE can increase dopamine release in the striatum, which is a brain region that is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TDE in lab experiments is its selectivity for the DAT protein. This allows researchers to study the function of DAT without affecting other neurotransmitter systems. However, one limitation of TDE is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research involving TDE. One potential area of research is the development of new compounds that are more selective for DAT than TDE. Additionally, further studies are needed to fully understand the physiological and behavioral effects of TDE and other DAT inhibitors. Finally, TDE may have potential therapeutic applications for the treatment of disorders such as addiction and Parkinson's disease.
Synthesemethoden
The synthesis of TDE involves the reaction of tert-butyl chloroformate with 3,4-dimethoxyphenethylamine in the presence of a base. This reaction results in the formation of TDE, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
TDE has been used in a variety of scientific research applications. One of the primary uses of TDE is as a tool for studying the function of the dopamine transporter (DAT). DAT is a protein that is responsible for the uptake of dopamine into neurons, and TDE has been shown to selectively inhibit the function of DAT.
Eigenschaften
Molekularformel |
C15H23NO4 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
ZPXBIOWWYZWZGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
